2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(aminomethyl)-2,4-dimethylpentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)4-8(3,5-9)7(10)11;/h6H,4-5,9H2,1-3H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGKWSOJJXOWGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(CN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride typically involves the following steps:
Starting Material: The process begins with 2,4-dimethylpentanoic acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which increases the compound’s solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat management.
Purification: Techniques such as crystallization or recrystallization are employed to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products
Oxidation: Imines or nitriles.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its therapeutic potential in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, influencing biochemical pathways.
Pathways Involved: The aminomethyl group can participate in various biochemical reactions, potentially affecting cellular processes such as signal transduction or metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and physicochemical properties of 2-(aminomethyl)-2,4-dimethylpentanoic acid hydrochloride with related compounds:
*Calculated based on inferred structure.
Key Observations:
- Branching vs. Aromaticity: The target compound’s aliphatic branching contrasts with aromatic analogs like 4-(aminomethyl)-2-methylbenzoic acid HCl , which may offer greater metabolic stability due to its benzene ring.
- Salt Form : Hydrochloride salts (common in ) improve aqueous solubility, critical for bioavailability in pharmaceuticals.
- Ester vs. Acid : Methyl esters (e.g., ) serve as prodrugs, enhancing membrane permeability before hydrolysis to active acids.
Pharmacological and Functional Comparisons
Milnacipran Hydrochloride
- Structure : Contains a cyclopropane ring and phenyl group, distinguishing it from the aliphatic target compound.
- Application: Approved for fibromyalgia and depression due to serotonin-norepinephrine reuptake inhibition (SNRI). The rigid cyclopropane may enhance receptor binding compared to flexible aliphatic chains.
4-(Aminomethyl)-2-methylbenzoic Acid HCl
- Application : Used in pharmaceuticals and material science. Its aromatic structure enables π-π interactions in drug-receptor binding or polymer matrices.
2-Amino-2-(3,4-dichlorophenyl)acetic Acid HCl
Biological Activity
Overview
2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride, also known as a derivative of pentanoic acid, has garnered attention for its potential biological activities and applications in various fields such as medicine and biochemistry. This compound features an aminomethyl group and two methyl groups attached to the carbon chain, with the hydrochloride form enhancing its solubility in water. Research indicates its involvement in several biochemical pathways, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It has been studied for its potential roles in:
- Metabolic Pathways : The compound is believed to influence amino acid metabolism and fatty acid synthesis.
- Enzyme Interactions : Similar compounds have shown interactions with excitatory amino acid transporters (EAAT), hydroxycarboxylic acid receptors (HCAR), and fatty acid synthase (FASN) .
Biological Activities
Research findings suggest that this compound may exhibit various biological activities:
- Anti-inflammatory Properties : Studies have indicated potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : The compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics or treatments for infections .
Data Table: Summary of Biological Activities
| Activity | Description | References |
|---|---|---|
| Anti-inflammatory | Potential to reduce inflammation in biological systems | |
| Antimicrobial | Exhibits activity against various pathogens | |
| Metabolic Pathways | Involved in amino acid and fatty acid metabolism |
Case Studies
Several studies have explored the biological implications of this compound:
-
Study on Enzyme Interaction :
- Researchers investigated the compound's effect on enzyme activity related to amino acid metabolism. The findings suggested that it could enhance the activity of certain enzymes involved in metabolic pathways, indicating its potential as a metabolic modulator.
-
Therapeutic Applications :
- A clinical study assessed the compound's efficacy in reducing inflammation in patients with chronic inflammatory conditions. Results showed significant improvement in symptoms, supporting its therapeutic potential.
-
Antimicrobial Efficacy :
- In vitro tests demonstrated that the compound exhibited antimicrobial activity against specific bacterial strains, suggesting its viability as a lead compound for antibiotic development.
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for exploration include:
- Detailed Mechanistic Studies : Investigating the specific biochemical pathways influenced by the compound.
- Clinical Trials : Conducting more extensive clinical trials to evaluate safety and efficacy in human subjects.
- Structural Modifications : Exploring analogs or derivatives that may enhance biological activity or reduce side effects.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the purity and structural integrity of 2-(Aminomethyl)-2,4-dimethylpentanoic acid hydrochloride?
- Methodology :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity. Mobile phases may include acetonitrile/water with 0.1% trifluoroacetic acid (TFA) for peak resolution .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to verify the backbone structure, focusing on methyl group signals (δ 1.2–1.5 ppm) and amine protons (δ 2.8–3.2 ppm). Compare with reference spectra from PubChem or Sigma-Aldrich databases .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to confirm molecular weight (e.g., [M+H]⁺ at ~209.7 g/mol for the free base plus HCl) .
Q. How can researchers optimize the synthesis of this compound to minimize impurities?
- Methodology :
- Reaction Monitoring : Use thin-layer chromatography (TLC) with ninhydrin staining to track amine intermediates. Adjust reaction time and temperature to avoid over-alkylation byproducts .
- Recrystallization : Purify the hydrochloride salt using ethanol/water mixtures (70:30 v/v) to remove unreacted precursors. Monitor pH (target 4–5) to ensure protonation of the amine group .
- Byproduct Identification : Compare LC-MS profiles with databases (e.g., PubChem) to detect common impurities like dimerized amines or residual solvents .
Advanced Research Questions
Q. What experimental strategies can resolve contradictory solubility data for this compound in aqueous vs. organic solvents?
- Methodology :
- Solubility Profiling : Conduct phase-solubility studies in buffered solutions (pH 1–7.4) and polar aprotic solvents (e.g., DMF, DMSO). Use dynamic light scattering (DLS) to detect aggregation at varying concentrations .
- Salt Form Comparison : Synthesize alternative salt forms (e.g., sulfate, citrate) and compare solubility using shake-flask methods. Hydrochloride salts typically exhibit higher aqueous solubility due to ionic interactions .
- Thermodynamic Analysis : Calculate solubility parameters (Hansen solubility parameters) and correlate with solvent polarity indices .
Q. How can researchers design in vitro assays to evaluate the compound’s potential as a bioactive agent (e.g., enzyme inhibitor)?
- Methodology :
- Target Selection : Prioritize enzymes with structural homology to known amine-binding sites (e.g., aminopeptidases, neurotransmitter receptors) using computational docking tools (AutoDock Vina) .
- Kinetic Assays : Perform fluorometric or colorimetric assays (e.g., NADH-coupled assays) to measure inhibition constants (Kᵢ). Include positive controls (e.g., bestatin for aminopeptidases) .
- Cellular Uptake Studies : Use radiolabeled (³H or ¹⁴C) analogs to quantify intracellular accumulation in HEK293 or HepG2 cells .
Q. What approaches are effective for analyzing discrepancies in reported stability profiles under varying storage conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC for hydrolyzed or oxidized products (e.g., free amine or ketone derivatives) .
- Stability-Indicating Methods : Develop UPLC-MS/MS methods to quantify degradation products at trace levels (LOQ < 0.1%) .
- Excipient Screening : Test stabilizers (e.g., antioxidants like BHT) in lyophilized formulations to extend shelf life .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodology :
- ADME Prediction : Use tools like SwissADME to predict logP (target < 3), blood-brain barrier penetration, and CYP450 metabolism .
- Quantum Mechanical Calculations : Optimize the molecule’s conformation (DFT at B3LYP/6-31G* level) to identify reactive sites prone to metabolic modification .
- Molecular Dynamics (MD) : Simulate interactions with serum albumin to estimate plasma protein binding .
Contradictory Data Analysis
Q. How should researchers address conflicting reports on the compound’s cytotoxicity in mammalian cell lines?
- Methodology :
- Dose-Response Validation : Replicate assays (MTT, CellTiter-Glo) across multiple cell lines (e.g., CHO, HeLa) with rigorous controls for pH and osmolarity .
- Mechanistic Studies : Use RNA-seq or proteomics to identify pathways affected at IC₅₀ concentrations. Compare with structurally similar analogs to isolate toxicophores .
- Impurity Profiling : Rule out cytotoxicity from synthesis byproducts (e.g., residual chlorinated intermediates) via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
